Ancistrotanzanine C
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Overview
Description
Ancistrotanzanine C is a natural product found in Ancistrocladus heyneanus and Ancistrocladus tanzaniensis with data available.
Scientific Research Applications
Biological Activities and Therapeutic Potential
Antiparasitic and Antileishmanial Activities : Ancistrotanzanine C, identified in the liana Ancistrocladus tanzaniensis, has shown significant biological activities against pathogens causing diseases like malaria, leishmaniasis, Chagas' disease, and African sleeping sickness. These findings suggest its potential as a therapeutic agent against these diseases (Bringmann et al., 2004).
Total Synthesis and Biomedical Applications : The total synthesis of this compound has been achieved, highlighting its structural complexity and importance. This synthetic route opens the door for further research into its antileishmanial activities and potential use in treating related diseases (Bringmann et al., 2003).
Growth Inhibitory Effects on Human Leukemia Cells : this compound, along with other naphthylisoquinoline alkaloids, has been found to exhibit growth inhibitory activities against human leukemia cells, suggesting its potential application in cancer research and therapy (Jiang et al., 2013).
Computational Studies for Antileishmanial Activity : Computational approaches have identified this compound as a potential antileishmanial agent, targeting specific enzymes vital for parasite viability. This highlights its potential in drug design and development for leishmaniasis treatment (Wadanambi, 2020).
Properties
CAS No. |
692755-31-0 |
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Molecular Formula |
C25H29NO4 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
(1R,3S)-7-(1-hydroxy-8-methoxy-3-methylnaphthalen-2-yl)-8-methoxy-1,2,3-trimethyl-3,4-dihydro-1H-isoquinolin-6-ol |
InChI |
InChI=1S/C25H29NO4/c1-13-10-16-8-7-9-19(29-5)22(16)24(28)20(13)23-18(27)12-17-11-14(2)26(4)15(3)21(17)25(23)30-6/h7-10,12,14-15,27-28H,11H2,1-6H3/t14-,15+/m0/s1 |
InChI Key |
UKOYLRKCEGOLOJ-LSDHHAIUSA-N |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2[C@H](N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O |
SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C(N1C)C)OC)C3=C(C4=C(C=CC=C4OC)C=C3C)O)O |
Synonyms |
ancistrotanzanine C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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